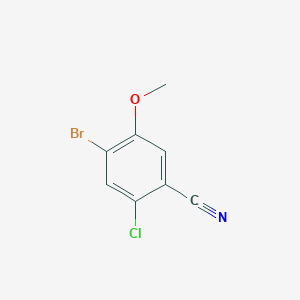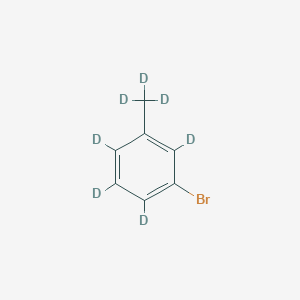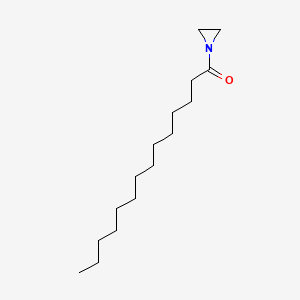
1-Myristoylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Myristoylaziridine is an organic compound that features a three-membered aziridine ring attached to a myristoyl group. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. The myristoyl group, a 14-carbon fatty acid chain, adds hydrophobic characteristics to the molecule, influencing its solubility and interaction with biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Myristoylaziridine can be synthesized through several methods. One common approach involves the reaction of myristoyl chloride with aziridine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding this compound as the primary product.
Another method involves the use of myristic acid and aziridine under dehydrating conditions. This reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Myristoylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of linear or branched products.
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Substitution: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Catalysts: Lewis acids, Brønsted acids
Major Products Formed
Ring-Opened Products: Linear or branched amines, alcohols, or thiols
Oxidized Derivatives: N-oxides, hydroxylated products
Substituted Products: Compounds with various functional groups replacing the nitrogen atom
Scientific Research Applications
1-Myristoylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its interactions with biological membranes and potential as a drug delivery agent.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-Myristoylaziridine involves its high reactivity due to the strained aziridine ring. The compound can readily undergo nucleophilic ring-opening reactions, leading to the formation of various biologically active molecules. The myristoyl group enhances its interaction with lipid membranes, facilitating its incorporation into biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound with a three-membered ring and no additional substituents.
1-Palmitoylaziridine: Similar to 1-Myristoylaziridine but with a 16-carbon palmitoyl group instead of a 14-carbon myristoyl group.
1-Stearoylaziridine: Contains an 18-carbon stearoyl group.
Uniqueness
This compound is unique due to the specific length of its myristoyl group, which influences its hydrophobicity and interaction with lipid membranes. This property makes it particularly useful in applications requiring membrane incorporation or interaction, such as drug delivery systems and membrane studies.
Properties
CAS No. |
63021-43-2 |
|---|---|
Molecular Formula |
C16H31NO |
Molecular Weight |
253.42 g/mol |
IUPAC Name |
1-(aziridin-1-yl)tetradecan-1-one |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15-17/h2-15H2,1H3 |
InChI Key |
RGRWFYTXKZEOIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)
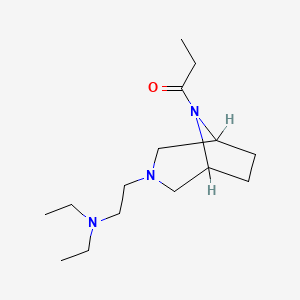

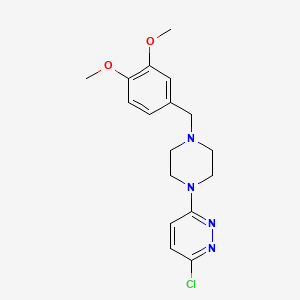
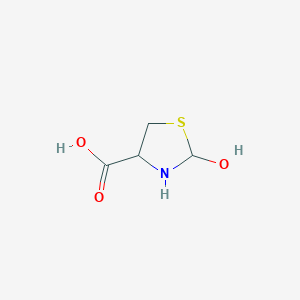
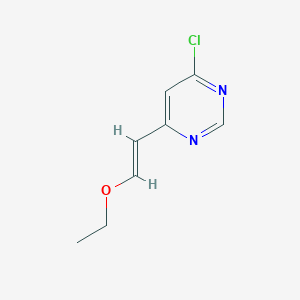
![3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid](/img/structure/B13942501.png)
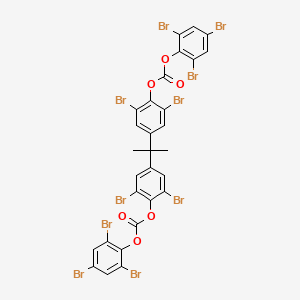
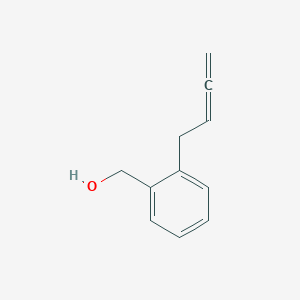
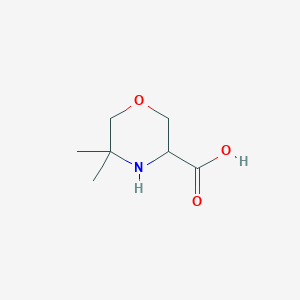
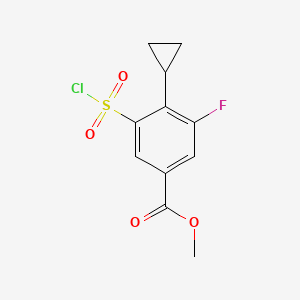
![2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)
